1-(Bromomethyl)-1-ethylcyclohexane
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Overview
Description
1-(Bromomethyl)-1-ethylcyclohexane is an organic compound with the molecular formula C9H17Br It is a brominated derivative of cyclohexane, where a bromomethyl group and an ethyl group are attached to the same carbon atom on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1-ethylcyclohexane can be synthesized through the bromination of 1-ethylcyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in a solvent like carbon tetrachloride (CCl4) under reflux conditions . The bromination process involves the formation of a bromomethyl group at the benzylic position of the cyclohexane ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The process may also include purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-ethylcyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, alkoxides, or amines, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) in solvents like ethanol or water.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol or sodium ethoxide (NaOEt) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Alcohols, ethers, or amines.
Elimination: Alkenes.
Oxidation: Alcohols or ketones.
Scientific Research Applications
1-(Bromomethyl)-1-ethylcyclohexane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: In the development of pharmaceutical compounds and active pharmaceutical ingredients (APIs).
Agrochemicals: As a precursor in the synthesis of agrochemicals and pesticides.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-ethylcyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including nucleophilic substitution, elimination, and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1-Bromoethylbenzene: Similar in structure but with a benzene ring instead of a cyclohexane ring.
1-Bromohexane: A straight-chain alkyl bromide with similar reactivity.
Benzyl Bromide: Contains a benzyl group instead of a cyclohexane ring.
Uniqueness
1-(Bromomethyl)-1-ethylcyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct reactivity and properties compared to other brominated compounds. Its combination of a bromomethyl group and an ethyl group on the same carbon atom makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C9H17Br |
---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
1-(bromomethyl)-1-ethylcyclohexane |
InChI |
InChI=1S/C9H17Br/c1-2-9(8-10)6-4-3-5-7-9/h2-8H2,1H3 |
InChI Key |
AVSQBPUGRVOQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCC1)CBr |
Origin of Product |
United States |
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